molecular formula C9H13NO2 B8395736 Methyl 2-cyano-5-methylhex-2-enoate

Methyl 2-cyano-5-methylhex-2-enoate

Cat. No.: B8395736
M. Wt: 167.20 g/mol
InChI Key: XQKFLKVOVNWEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-5-methylhex-2-enoate (CAS# 1464089-92-6) is a structurally unique α,β-unsaturated ester featuring a cyano (-CN) group at the α-position and a branched 5-methylhexene chain. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The compound’s conjugated system (cyano and ester groups) enhances electrophilicity, making it reactive toward nucleophiles. It is structurally related to pharmaceutical intermediates, such as Pregabalin derivatives, as noted in synthetic workflows .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 2-cyano-5-methylhex-2-enoate

InChI

InChI=1S/C9H13NO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4H2,1-3H3

InChI Key

XQKFLKVOVNWEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C(C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-cyano-5-methylhex-2-enoate belongs to the broader class of methyl esters with unsaturated or functionalized chains. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS# Molecular Formula Key Functional Groups Applications/Context
This compound 1464089-92-6 C₉H₁₁NO₂ Cyano, α,β-unsaturated ester Pharmaceutical intermediates
Sandaracopimaric acid methyl ester N/A C₂₁H₃₂O₂ Diterpene, methyl ester Resin component (plant-derived)
Z-Communic acid methyl ester N/A C₂₁H₃₂O₂ Diterpene, conjugated diene Resin analysis via GC-MS
Methyl salicylate 119-36-8 C₈H₈O₃ Hydroxyl, aromatic ester VOC, flavoring agent
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ Hydroxyl, ester Industrial solvent

Key Differences and Implications

Functional Groups: The cyano group in this compound increases electrophilicity compared to non-cyano esters like methyl salicylate or methyl 2-hydroxyacetate. This enhances reactivity in Michael additions or cyclization reactions . Diterpene esters (e.g., sandaracopimaric acid methyl ester) are bulkier and less polar due to their fused ring systems, limiting their utility in synthetic organic chemistry compared to the smaller, more versatile target compound .

Physical Properties: While specific data for this compound are unavailable, methyl salicylate (MW 152.15 g/mol) has a boiling point of 222°C and moderate water solubility (0.07 g/L at 20°C) . The target compound’s cyano group likely reduces water solubility but increases polarity compared to non-polar diterpene esters.

Analytical Behavior: Gas chromatography (GC) traces of diterpene esters (e.g., communic acid methyl esters) show distinct retention times due to high molecular weights (>300 g/mol) . This compound’s lower molecular weight (165 g/mol) would likely result in shorter retention times under similar conditions.

Safety Considerations: Like methyl 2-hydroxyacetate, the target compound requires handling with nitrile gloves and respiratory protection due to ester-related irritancy .

Research Findings and Trends

  • Spectroscopic Analysis : Unlike diterpene esters, which require advanced NMR for structural elucidation, the target compound’s simpler structure allows characterization via routine $^1$H/$^13$C NMR.

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